molecular formula C20H15ClN2OS B2449089 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251616-77-9

3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2449089
CAS RN: 1251616-77-9
M. Wt: 366.86
InChI Key: PUXUCXOEZVQSNL-UHFFFAOYSA-N
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Description

“3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents and antitumor agents .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves designing and screening against Mycobacteria as a part of a program to develop new antitubercular agents . Similarly, substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat .


Molecular Structure Analysis

The molecular structure of these compounds is designed to inhibit specific targets. For instance, thieno[3,2-d]pyrimidin-4-amines were reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

The compound, 3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, has been identified as a potential inhibitor of EZH2 and Cyt-bd . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis, making it an attractive drug target .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. For instance, as an EZH2 inhibitor, it prevents the methylation of histone H3, thereby affecting gene expression . As a Cyt-bd inhibitor, it disrupts the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis, affecting its energy metabolism .

Pharmacokinetics

The compound has shown significant activity against various cell lines, suggesting it may have favorable bioavailability .

Result of Action

The compound’s action leads to significant cellular effects. As an EZH2 inhibitor, it can induce apoptosis and inhibit the migration of certain cancer cells . As a Cyt-bd inhibitor, it exhibits antimycobacterial activity against Mycobacterium tuberculosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the target proteins can affect the compound’s efficacy

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its broad spectrum of biological activities. The compound has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for studying various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its anti-tumor activity and explore its potential use in cancer therapy. Another direction is to study its anti-inflammatory and anti-viral properties and evaluate its potential use in treating various inflammatory and viral diseases. Additionally, the compound could be further modified to improve its potency and reduce its toxicity, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with 3-chlorobenzyl chloride and 2-methylbenzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been demonstrated to have anti-inflammatory and anti-viral properties. The compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXUCXOEZVQSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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